molecular formula C11H12N2 B8799444 1H-Pyrazole, 3,4-dimethyl-5-phenyl- CAS No. 13618-35-4

1H-Pyrazole, 3,4-dimethyl-5-phenyl-

Cat. No.: B8799444
CAS No.: 13618-35-4
M. Wt: 172.23 g/mol
InChI Key: BNROKPZXXLRARR-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3,4-dimethyl-5-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms Pyrazole derivatives are known for their diverse biological, chemical, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrazole, 3,4-dimethyl-5-phenyl- can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions can yield dimethylphenylpyrazol. Another method involves the use of Vilsmeier-Haack conditions to synthesize 4-formylpyrazoles, which can then be further modified to obtain dimethylphenylpyrazol .

Industrial Production Methods

Industrial production of dimethylphenylpyrazol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 3,4-dimethyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

1H-Pyrazole, 3,4-dimethyl-5-phenyl- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.

    Medicine: 1H-Pyrazole, 3,4-dimethyl-5-phenyl- derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammation.

    Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of dimethylphenylpyrazol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific application and derivative of dimethylphenylpyrazol .

Comparison with Similar Compounds

1H-Pyrazole, 3,4-dimethyl-5-phenyl- can be compared with other pyrazole derivatives, such as:

1H-Pyrazole, 3,4-dimethyl-5-phenyl- stands out due to its specific structural features and the versatility it offers in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

13618-35-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4,5-dimethyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C11H12N2/c1-8-9(2)12-13-11(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)

InChI Key

BNROKPZXXLRARR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C

Origin of Product

United States

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